6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one
6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one
Brand Name:
Vulcanchem
CAS No.:
16964-48-0
VCID:
VC21038696
InChI:
InChI=1S/C20H28O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,15-16,22H,4-9,12H2,1-3H3
SMILES:
CCCCCC1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O
Molecular Formula:
C20H28O3
Molecular Weight:
316.4 g/mol
6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one
CAS No.: 16964-48-0
Cat. No.: VC21038696
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16964-48-0 |
|---|---|
| Molecular Formula | C20H28O3 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 1-hydroxy-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one |
| Standard InChI | InChI=1S/C20H28O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,15-16,22H,4-9,12H2,1-3H3 |
| Standard InChI Key | YHIZWEDKQCYPIV-UHFFFAOYSA-N |
| SMILES | CCCCCC1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |
| Canonical SMILES | CCCCCC1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator